molecular formula C15H22N2O5 B3166608 [2-(2,4-DIMETHOXY-PHENYL)-2-HYDROXYIMINO-ETHYL]-CARBAMIC ACID TERT-BUTYL ESTER CAS No. 912762-70-0

[2-(2,4-DIMETHOXY-PHENYL)-2-HYDROXYIMINO-ETHYL]-CARBAMIC ACID TERT-BUTYL ESTER

Cat. No.: B3166608
CAS No.: 912762-70-0
M. Wt: 310.35 g/mol
InChI Key: FUHBRBIMEJUOSB-SFQUDFHCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-(2,4-DIMETHOXY-PHENYL)-2-HYDROXYIMINO-ETHYL]-CARBAMIC ACID TERT-BUTYL ESTER is a complex organic compound with potential applications in various fields of scientific research This compound is characterized by its unique structure, which includes a tert-butyl ester group, a hydroxyimino group, and a dimethoxy-phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(2,4-DIMETHOXY-PHENYL)-2-HYDROXYIMINO-ETHYL]-CARBAMIC ACID TERT-BUTYL ESTER typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Dimethoxy-Phenyl Intermediate: The synthesis begins with the preparation of the 2,4-dimethoxy-phenyl intermediate through a series of reactions involving methoxylation and phenylation.

    Introduction of the Hydroxyimino Group: The hydroxyimino group is introduced through a reaction with hydroxylamine, resulting in the formation of the hydroxyimino-ethyl intermediate.

    Esterification: The final step involves the esterification of the hydroxyimino-ethyl intermediate with tert-butyl chloroformate to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

[2-(2,4-DIMETHOXY-PHENYL)-2-HYDROXYIMINO-ETHYL]-CARBAMIC ACID TERT-BUTYL ESTER undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes and other oxidation products.

    Reduction: Reduction reactions can convert the hydroxyimino group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and hydroxyimino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines and thiols can be used under mild conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oximes, while reduction can produce amines.

Scientific Research Applications

[2-(2,4-DIMETHOXY-PHENYL)-2-HYDROXYIMINO-ETHYL]-CARBAMIC ACID TERT-BUTYL ESTER has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s reactivity makes it useful in the study of enzyme mechanisms and protein modifications.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [2-(2,4-DIMETHOXY-PHENYL)-2-HYDROXYIMINO-ETHYL]-CARBAMIC ACID TERT-BUTYL ESTER involves its interaction with molecular targets through its functional groups. The hydroxyimino group can form hydrogen bonds and interact with nucleophiles, while the ester group can undergo hydrolysis. These interactions can modulate the activity of enzymes and other biological molecules, leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

  • [2-(2,4-DIMETHOXY-PHENYL)-2-HYDROXYIMINO-ETHYL]-CARBAMIC ACID METHYL ESTER
  • [2-(2,4-DIMETHOXY-PHENYL)-2-HYDROXYIMINO-ETHYL]-CARBAMIC ACID ETHYL ESTER

Uniqueness

The uniqueness of [2-(2,4-DIMETHOXY-PHENYL)-2-HYDROXYIMINO-ETHYL]-CARBAMIC ACID TERT-BUTYL ESTER lies in its tert-butyl ester group, which provides steric hindrance and influences its reactivity compared to its methyl and ethyl ester counterparts. This steric effect can lead to different reaction pathways and products, making it a valuable compound for specific synthetic applications.

Properties

IUPAC Name

tert-butyl N-[(2Z)-2-(2,4-dimethoxyphenyl)-2-hydroxyiminoethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O5/c1-15(2,3)22-14(18)16-9-12(17-19)11-7-6-10(20-4)8-13(11)21-5/h6-8,19H,9H2,1-5H3,(H,16,18)/b17-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUHBRBIMEJUOSB-SFQUDFHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(=NO)C1=C(C=C(C=C1)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC/C(=N\O)/C1=C(C=C(C=C1)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2-(2,4-DIMETHOXY-PHENYL)-2-HYDROXYIMINO-ETHYL]-CARBAMIC ACID TERT-BUTYL ESTER
Reactant of Route 2
Reactant of Route 2
[2-(2,4-DIMETHOXY-PHENYL)-2-HYDROXYIMINO-ETHYL]-CARBAMIC ACID TERT-BUTYL ESTER
Reactant of Route 3
Reactant of Route 3
[2-(2,4-DIMETHOXY-PHENYL)-2-HYDROXYIMINO-ETHYL]-CARBAMIC ACID TERT-BUTYL ESTER
Reactant of Route 4
Reactant of Route 4
[2-(2,4-DIMETHOXY-PHENYL)-2-HYDROXYIMINO-ETHYL]-CARBAMIC ACID TERT-BUTYL ESTER
Reactant of Route 5
Reactant of Route 5
[2-(2,4-DIMETHOXY-PHENYL)-2-HYDROXYIMINO-ETHYL]-CARBAMIC ACID TERT-BUTYL ESTER
Reactant of Route 6
Reactant of Route 6
[2-(2,4-DIMETHOXY-PHENYL)-2-HYDROXYIMINO-ETHYL]-CARBAMIC ACID TERT-BUTYL ESTER

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.